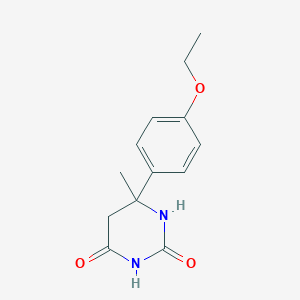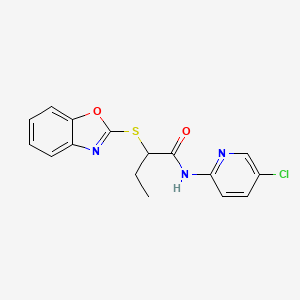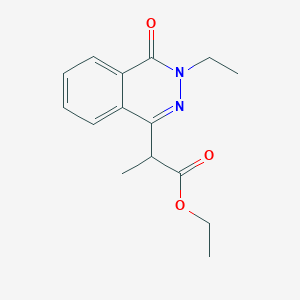
6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione, also known as ethylmethylphenyldihydropyrimidinedione, is a chemical compound that belongs to the class of dihydropyrimidinedione derivatives. It has been widely used in scientific research for its unique chemical and pharmacological properties.
作用機序
The exact mechanism of action of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, particularly gamma-aminobutyric acid (GABA) and glutamate. It has been shown to enhance GABAergic neurotransmission and inhibit glutamate release, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, suggesting its potential use as an anticonvulsant. It has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione is its well-established synthesis method. This allows for easy and efficient production of the compound for use in scientific research. Additionally, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, in order to better understand how it exerts its pharmacological effects. Additionally, future research could focus on developing more efficient synthesis methods for the compound, as well as improving its solubility in water for use in a wider range of experiments.
合成法
The synthesis method of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione involves the reaction of ethyl acetoacetate, methylamine, and 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the desired product. This synthesis method has been well-established and widely used in scientific research.
科学的研究の応用
6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been used as a starting material for the synthesis of other biologically active compounds.
特性
IUPAC Name |
6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)13(2)8-11(16)14-12(17)15-13/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIWHBRZSGOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)

![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)
![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)
![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)
